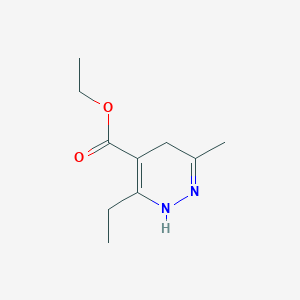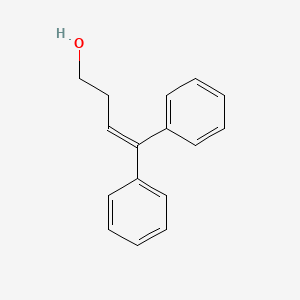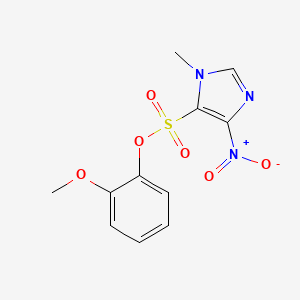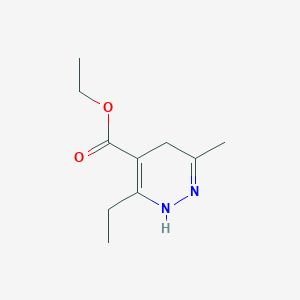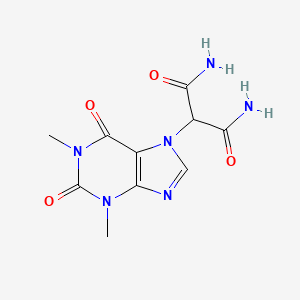
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide is a compound belonging to the purine-2,6-dione family. This compound is known for its potential biological activities, including analgesic and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide typically involves the reaction of ester derivatives with hydrazine hydrate in anhydrous ethanol under reflux conditions for several hours . The resultant product is then purified through crystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It acts as a TRPA1 antagonist and inhibits PDE4/7 activity.
Pathways Involved: The inhibition of TRPA1 and PDE4/7 leads to reduced inflammation and pain signaling.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
62787-61-5 |
|---|---|
Formule moléculaire |
C10H12N6O4 |
Poids moléculaire |
280.24 g/mol |
Nom IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanediamide |
InChI |
InChI=1S/C10H12N6O4/c1-14-8-5(9(19)15(2)10(14)20)16(3-13-8)4(6(11)17)7(12)18/h3-4H,1-2H3,(H2,11,17)(H2,12,18) |
Clé InChI |
KMAQZXKQBOAOGC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C(C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


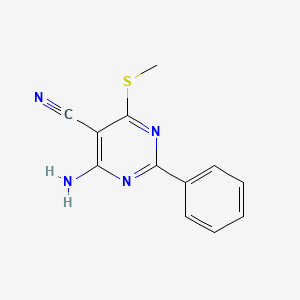
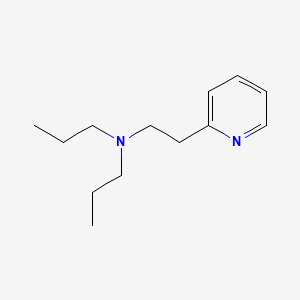

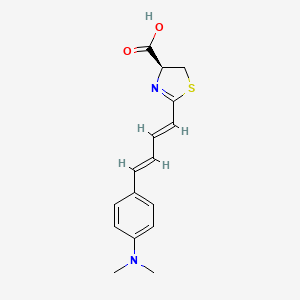
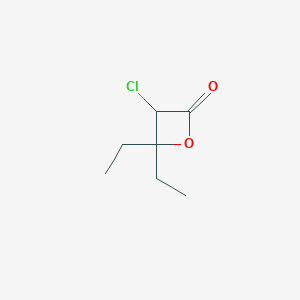
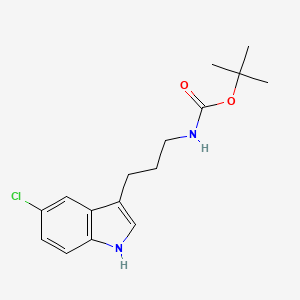
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
